N2-Ethylpyrimidine-2,4,5-triamine

Physicochemical profiling Medicinal chemistry ADME prediction

N2-Ethylpyrimidine-2,4,5-triamine (CAS 100524-49-0) is a heterocyclic small molecule belonging to the class of triaminopyrimidines. It is characterized by a pyrimidine core with three amino substituents, one of which is ethylated at the N2 position, giving it the molecular formula C6H11N5 and a molecular weight of 153.19 g/mol.

Molecular Formula C6H11N5
Molecular Weight 153.189
CAS No. 100524-49-0
Cat. No. B563957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Ethylpyrimidine-2,4,5-triamine
CAS100524-49-0
SynonymsPyrimidine, 4,5-diamino-2-ethylamino- (6CI)
Molecular FormulaC6H11N5
Molecular Weight153.189
Structural Identifiers
SMILESCCNC1=NC=C(C(=N1)N)N
InChIInChI=1S/C6H11N5/c1-2-9-6-10-3-4(7)5(8)11-6/h3H,2,7H2,1H3,(H3,8,9,10,11)
InChIKeyWBWBOURCSZDXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Ethylpyrimidine-2,4,5-triamine (CAS 100524-49-0) Procurement Guide: A Regiospecific Triaminopyrimidine Building Block


N2-Ethylpyrimidine-2,4,5-triamine (CAS 100524-49-0) is a heterocyclic small molecule belonging to the class of triaminopyrimidines. It is characterized by a pyrimidine core with three amino substituents, one of which is ethylated at the N2 position, giving it the molecular formula C6H11N5 and a molecular weight of 153.19 g/mol [1]. Unlike the common 2,4,6-triaminopyrimidine (TAP) scaffold often used in kinase inhibitors, this 2,4,5-substitution pattern, combined with the N2-ethyl group, creates a distinct regioisomer with unique hydrogen-bonding donor/acceptor profiles and reactivity, making it a specialized intermediate for synthesizing fused heterocyclic systems such as pteridines and purines [2]. This compound is listed in the PubChem database (CID 76852118) but has a very limited public bioactivity profile, indicating its primary current role is as a research chemical and synthetic building block rather than a final bioactive entity [1].

Why N2-Ethylpyrimidine-2,4,5-triamine Cannot Be Replaced by Common Triaminopyrimidine Analogs


In procurement for research and development, substituting N2-Ethylpyrimidine-2,4,5-triamine with a generic triaminopyrimidine like the unsubstituted pyrimidine-2,4,5-triamine (CAS 3546-50-7) or the regioisomeric 6-ethylpyrimidine-2,4,5-triamine (CAS 102169-67-5) is scientifically risky. The N2-ethyl group fundamentally alters the molecule's lipophilicity, as shown by a computed XLogP3 of -0.1 versus a predicted lower value for the unsubstituted parent [1]. More critically, the specific position of the ethyl group on the N2 nitrogen creates a unique spatial and electronic environment that directly dictates the regioselectivity of subsequent cyclization reactions. For instance, in the synthesis of 2-amino-6-halopurines, only 2,4,5-triamino-6-halopyrimidines with specific N-substitution patterns react correctly with C1-building blocks like formic acid derivatives [2]. Using an incorrect regioisomer would lead to failed cyclization, different heterocyclic products, or no reaction at all, wasting valuable research time and resources. The evidence below quantifies the key physicochemical differences that drive these divergent synthetic outcomes.

Quantitative Differentiation Evidence for N2-Ethylpyrimidine-2,4,5-triamine vs. Closest Analogs


Lipophilicity Shift: N2-Ethyl Derivative vs. Unsubstituted Parent Pyrimidine-2,4,5-triamine

The introduction of the N2-ethyl group onto the pyrimidine-2,4,5-triamine scaffold results in a measurable increase in lipophilicity. The target compound, N2-Ethylpyrimidine-2,4,5-triamine, has a computed XLogP3 value of -0.1, whereas the unsubstituted parent, pyrimidine-2,4,5-triamine (CAS 3546-50-7, MW 125.13 g/mol), lacks the ethyl substituent and has no experimental or reliable computed LogP data available in authoritative databases, but structure-based predictions indicate a lower LogP (likely below -1.0 due to its lower molecular weight and absence of the alkyl chain) [1]. While a direct, experimentally measured head-to-head comparison is not available in the public literature, the presence of the ethyl group is chemically established to increase LogP by approximately 0.5–1.0 units over the non-alkylated analog based on fragment-based calculations [2]. This is a critical parameter for researchers designing compounds where target binding, solubility, or permeability are influenced by lipophilicity.

Physicochemical profiling Medicinal chemistry ADME prediction

Topological Polar Surface Area (PSA) Comparison: Impact on Permeability and Solubility

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. N2-Ethylpyrimidine-2,4,5-triamine has a computed TPSA of 89.9 Ų [1]. Its regioisomer, 6-ethylpyrimidine-2,4,5-triamine (CAS 102169-67-5), has the same molecular formula and thus identical elemental composition, but the different location of the ethyl substituent (on a ring carbon versus an exocyclic nitrogen) results in a slightly different spatial arrangement of hydrogen bond donors and acceptors. While the exact TPSA for 6-ethylpyrimidine-2,4,5-triamine is not publicly reported in PubChem [2], the difference in substitution pattern affects the accessibility of the amino groups for intermolecular interactions. The N2-ethyl substitution shields one of the primary amino groups, potentially reducing its effective polar surface area contribution compared to the ring-substituted analog, where all three amino groups remain fully exposed.

Drug-likeness Permeability prediction Physicochemical profiling

Hydrogen Bond Donor and Acceptor Counts: Regioselective Reactivity in Heterocycle Synthesis

The compound possesses 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1]. This specific arrangement, where one donor is a secondary amine (N2-ethylamino) and two are primary amines (at C4 and C5), enables a regioselective reaction with C1-building blocks. According to patent EP 0548640 A2, 2,4,5-triamino-6-halopyrimidines react with formic acid derivatives to form 2-amino-6-halopurines via cyclization involving the C5 amino group and the N4 ring nitrogen. The presence of an N-alkyl substituent at the 2-position does not interfere with this cyclization, whereas substitution at the 5-amino group would block the reaction entirely [2]. This is a direct structural requirement: the 2,4,5-triamino pattern with a free 5-amino group is essential for purine formation; analogs with different substitution patterns (e.g., 2,4,6-triaminopyrimidine) undergo different cyclization pathways to form pteridines instead of purines.

Synthetic chemistry Purine synthesis Heterocycle formation

Physical Property Comparison: Molecular Weight and Heavy Atom Count Differentiate from Parent Scaffold

N2-Ethylpyrimidine-2,4,5-triamine has a molecular weight of 153.19 g/mol and contains 11 heavy atoms [1]. In contrast, the unsubstituted parent, pyrimidine-2,4,5-triamine (CAS 3546-50-7), has a molecular weight of 125.13 g/mol and only 9 heavy atoms [2]. This difference of 28.05 g/mol corresponds precisely to the mass of an ethyl group (C2H4). This molecular weight increase is accompanied by an increase in the number of rotatable bonds from 0 (parent) to 2 (target compound), which introduces conformational flexibility [1] [2]. The regioisomeric 6-ethylpyrimidine-2,4,5-triamine shares the identical molecular formula and weight (153.19 g/mol), but the target compound's N2-ethyl attachment creates a secondary amine, whereas the 6-ethyl analog has only primary amines. This distinction in amine substitution degree is critical for further derivatization, such as acylation or sulfonylation reactions.

Chemical properties Molecular descriptors Building block selection

Spectral and Structural Confirmation: CAS Registry Uniqueness for Procurement Accuracy

The CAS Registry Number 100524-49-0 uniquely identifies the specific regioisomer N2-ethylpyrimidine-2,4,5-triamine, distinguishing it from all other ethyl-triaminopyrimidine isomers. The alternative name 'Pyrimidine,4,5-diamino-2-ethylamino- (6CI)' further clarifies the substitution pattern [1]. This is critical because at least three constitutional isomers share the same molecular formula C6H11N5: the target N2-ethyl compound (CAS 100524-49-0), the 6-ethyl regioisomer (CAS 102169-67-5 or 102170-34-3), and N5-(2-aminoethyl)pyrimidine-4,5-diamine (CAS 1401661-69-5) . The InChIKey for the target compound is WBWBOURCSZDXMI-UHFFFAOYSA-N, providing a machine-readable unique identifier for unambiguous procurement and inventory management [1]. Ordering the wrong isomer could result in complete synthetic failure, as the spatial positioning of the ethyl group determines the regioisomer's reactivity in cyclization and substitution reactions.

Chemical identity verification Procurement quality control Regulatory compliance

Proven Application Scenarios for N2-Ethylpyrimidine-2,4,5-triamine Based on Verified Differentiation Evidence


Synthesis of N2-Alkyl-Substituted Purine Libraries for Kinase Inhibitor Discovery

The compound's 2,4,5-triamino substitution pattern with a free C5-amino group enables the direct synthesis of 2-amino-6-halopurines via cyclization with formic acid derivatives, as established in patent EP 0548640 A2 [1]. The N2-ethyl group is carried through this reaction intact, yielding purines with an N2-ethyl substituent. This is a specific advantage over using unsubstituted pyrimidine-2,4,5-triamine, which would yield 2-amino-purines without the N2-alkyl group, and over 6-ethyl analogs, which may cyclize incorrectly. For kinase inhibitor programs where the purine N2 position is a known vector for modulating selectivity (e.g., cyclin-dependent kinases, adenosine receptors), this building block provides direct access to N2-ethyl substituted purine scaffolds in fewer synthetic steps.

Physicochemical Property Optimization in Lead Compound Series

The computed XLogP3 of -0.1 and TPSA of 89.9 Ų place this compound at a favorable boundary for drug-likeness, with a TPSA value just under the 90 Ų threshold often cited for blood-brain barrier penetration [2]. Researchers developing CNS-targeted purine-based therapeutics can use this building block to install an N2-ethyl group early in the synthesis, leveraging the ~0.5–1.0 unit LogP increase over the unsubstituted parent [3]. This early-stage LogP modulation can reduce the number of optimization cycles needed later in the project, saving both chemistry resources and time.

Regioselective Derivatization via Secondary Amine Reactivity

The N2-ethylamino group is a secondary amine, chemically distinct from the two primary amines at positions 4 and 5. This difference allows for chemoselective protection or derivatization strategies that are impossible with all-primary-amine analogs like 6-ethylpyrimidine-2,4,5-triamine or the parent pyrimidine-2,4,5-triamine [4]. For example, the secondary amine can be selectively acylated or alkylated under controlled conditions while leaving the primary amines available for subsequent cyclization or coupling reactions. This orthogonal reactivity is a key differentiator for complex multi-step syntheses where precise control over functional group manipulation is required.

Quality Control and Inventory Management for Isomer-Specific Procurement

Given the existence of at least three constitutional isomers sharing the molecular formula C6H11N5, procurement by CAS number 100524-49-0 is essential to ensure receipt of the correct N2-ethyl regioisomer . The unique InChIKey (WBWBOURCSZDXMI-UHFFFAOYSA-N) provides a machine-readable verification tool for compound registration systems and electronic lab notebooks. For organizations maintaining large compound libraries or automated synthesis platforms, this unambiguous identification prevents costly isomer mix-ups that could derail synthetic campaigns targeting specific purine or pteridine scaffolds.

Quote Request

Request a Quote for N2-Ethylpyrimidine-2,4,5-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.